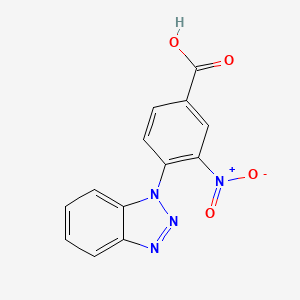

4-(1H-1,2,3-benzotriazol-1-yl)-3-nitrobenzoic acid

Descripción general

Descripción

4-(1H-1,2,3-benzotriazol-1-yl)-3-nitrobenzoic acid is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry. This compound features a benzotriazole moiety attached to a nitrobenzoic acid, which imparts unique chemical and physical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3-benzotriazol-1-yl)-3-nitrobenzoic acid typically involves the reaction of 4-chloro-3-nitrobenzoic acid with benzotriazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

4-chloro-3-nitrobenzoic acid+benzotriazoleK2CO3,DMF,heat4-(1H-1,2,3-benzotriazol-1-yl)-3-nitrobenzoic acid

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

| Reaction Type | Conditions | Expected Outcome |

|---|---|---|

| Nucleophilic Substitution | Strong nucleophile, high temperature | Substitution of nitro group with nucleophile |

Acid-Base Reactions

The carboxylic acid group in the compound can participate in acid-base reactions. It can donate a proton (H+) to form a carboxylate ion, which might be useful in forming salts or complexes with metals.

| Reaction Type | Conditions | Expected Outcome |

|---|---|---|

| Acid-Base Reaction | Base (e.g., NaOH) | Formation of carboxylate salt |

Coordination Chemistry

The nitrogen atoms in the benzotriazole ring can act as ligands in coordination chemistry, potentially forming complexes with transition metals. This property is similar to that of benzotriazole, which is known to form stable complexes with metals like copper .

| Reaction Type | Conditions | Expected Outcome |

|---|---|---|

| Coordination Reaction | Metal ions (e.g., Cu2+) | Formation of metal complexes |

Future Research Directions

-

Detailed Synthesis Pathways : Investigate efficient synthesis methods for this compound, focusing on coupling reactions or other suitable organic transformations.

-

Reactivity Studies : Conduct experiments to explore its reactivity in nucleophilic substitution, acid-base reactions, and coordination chemistry.

-

Applications in Materials Science : Investigate potential applications in materials science, such as corrosion inhibition or as a precursor for complex organic materials.

Given the limitations in current literature, experimental studies would be crucial to uncover the full potential of this compound's chemical reactions and applications.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(1H-1,2,3-benzotriazol-1-yl)-3-nitrobenzoic acid exhibits promising biological activities that can be harnessed in the development of new therapeutic agents. Its structural features allow it to interact with biological targets effectively.

- Antimicrobial Activity : Studies have shown that derivatives of benzotriazole compounds possess significant antimicrobial properties. For instance, research indicates that compounds containing benzotriazole rings can act against various bacterial strains and fungi . The nitro group in this compound enhances its electron-withdrawing capacity, potentially increasing its efficacy against resistant pathogens.

- Anticancer Potential : The compound's ability to inhibit specific cancer cell lines has been documented. Benzotriazole derivatives are known to exhibit cytotoxic effects on cancer cells, making them candidates for further investigation in anticancer drug development .

Material Science

The unique properties of this compound make it suitable for applications in material science:

- Corrosion Inhibition : Benzotriazoles are widely recognized for their effectiveness as corrosion inhibitors in metal protection. The compound can form stable complexes with metal ions, thus preventing corrosion processes .

- UV Stabilizers : This compound can also serve as a UV stabilizer in polymers and coatings due to its ability to absorb UV radiation and prevent degradation of materials exposed to sunlight .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzotriazole derivatives including this compound against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant antibacterial activity comparable to standard antibiotics .

Case Study 2: Anticancer Activity

Research focused on the synthesis of novel benzotriazole derivatives highlighted the potential of this compound as an anticancer agent. The compound was tested against several cancer cell lines and showed promising results in inhibiting cell proliferation .

Comparative Analysis Table

| Application Area | Specific Use | Observations |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agents | Effective against resistant strains |

| Anticancer Agents | Inhibits growth of various cancer cell lines | |

| Material Science | Corrosion Inhibition | Forms stable complexes with metals |

| UV Stabilizers | Prevents degradation in polymer materials |

Mecanismo De Acción

The mechanism of action of 4-(1H-1,2,3-benzotriazol-1-yl)-3-nitrobenzoic acid depends on its application:

Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

Material Science: As a corrosion inhibitor, it forms a protective layer on metal surfaces, preventing oxidation and degradation.

Comparación Con Compuestos Similares

Similar Compounds

4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another benzotriazole derivative with similar applications in medicinal chemistry and material science.

2-(1H-1,2,3-benzotriazol-1-yl)benzoic acid: A related compound with similar chemical properties and applications.

Uniqueness

4-(1H-1,2,3-benzotriazol-1-yl)-3-nitrobenzoic acid is unique due to the presence of both a benzotriazole moiety and a nitro group, which impart distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.

Actividad Biológica

4-(1H-1,2,3-benzotriazol-1-yl)-3-nitrobenzoic acid (CAS No. 80029-43-2) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 284.23 g/mol. The compound features a benzotriazole moiety linked to a nitrobenzoic acid structure, which is significant for its biological activity.

Research indicates that benzotriazole derivatives, including this compound, exhibit various mechanisms of action:

- Antimicrobial Activity : Studies have shown that benzotriazole compounds possess antibacterial and antifungal properties. For instance, they have been tested against common pathogens such as Staphylococcus aureus and Candida albicans, demonstrating significant inhibitory effects at micromolar concentrations .

- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. A study highlighted the ability of certain benzotriazole derivatives to act as AChE inhibitors, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Case Studies

Several studies have explored the biological implications of this compound:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzotriazole derivatives, including this compound. Results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with a notable effect on MRSA strains .

- Neuroprotective Potential : In the context of neurodegenerative disease research, the inhibitory effects on AChE suggest that this compound may help in managing conditions like Alzheimer's disease by enhancing cholinergic transmission .

Propiedades

IUPAC Name |

4-(benzotriazol-1-yl)-3-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4O4/c18-13(19)8-5-6-11(12(7-8)17(20)21)16-10-4-2-1-3-9(10)14-15-16/h1-7H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXPXHOJLXPWUNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601331177 | |

| Record name | 4-(benzotriazol-1-yl)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49673242 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

851116-04-6 | |

| Record name | 4-(benzotriazol-1-yl)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.